molecular formula C9H7NOS B1271751 2-Methylbenzo[d]thiazole-5-carbaldehyde CAS No. 20061-46-5

2-Methylbenzo[d]thiazole-5-carbaldehyde

Cat. No. B1271751
CAS RN: 20061-46-5
M. Wt: 177.22 g/mol
InChI Key: PONNYPGVGULWMI-UHFFFAOYSA-N
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Description

2-Methylbenzo[d]thiazole-5-carbaldehyde is a compound that belongs to the benzothiazole family, a class of heterocyclic aromatic compounds that contain a benzene ring fused to a thiazole ring. The thiazole is a five-membered ring containing both sulfur and nitrogen atoms. The specific structure of 2-methylbenzo[d]thiazole-5-carbaldehyde suggests that it has a methyl group at the second position and a formyl group at the fifth position on the benzothiazole ring.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 6-dimethylaminobenzothiazole-2-carbaldehyde, a related compound, was achieved using sonochemical reductive methylation, which is a novel method for preparing benzothiazole derivatives with potential non-linear optical applications . Similarly, bibenzo[b][1,4]thiazines, another related class of compounds, were synthesized through a free-radical condensation reaction using AIBN as a radical initiator . These methods highlight the diverse synthetic approaches that can be applied to the benzothiazole family, which may also be relevant for the synthesis of 2-methylbenzo[d]thiazole-5-carbaldehyde.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of various functional groups that can significantly influence their physical and chemical properties. For example, the introduction of electron-donor and electron-acceptor groups at specific positions can lead to compounds with reverse polarity and potential non-linear optical properties . The molecular structure is often confirmed using techniques such as NMR, IR spectroscopy, and X-ray diffraction .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. The presence of a carbaldehyde group, for instance, allows for further functionalization through reactions such as condensation with amines or alcohols. The study of benzenoid-quinoid tautomerism of azomethines and their structural analogs, including derivatives of benzo[b]thiophene-2-carbaldehyde, reveals photo- and thermochromic transformations that are indicative of the dynamic behavior of these compounds under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The introduction of different substituents can lead to diversiform solid-state packing, as seen in the case of bibenzo[b][1,4]thiazines . Moreover, the presence of a carbaldehyde group can make the compound reactive towards nucleophiles, and the overall electron distribution within the molecule can affect its optical properties . The solubility, melting point, and stability of these compounds can vary widely depending on their specific substituents and functional groups.

Scientific Research Applications

Non-Linear Optic Applications

2-Methylbenzo[d]thiazole-5-carbaldehyde has been utilized in the synthesis of novel push-pull benzothiazole derivatives. These derivatives exhibit reverse polarity, being substituted at the 2-position by strong electron-acceptor groups and at the 6-position by strong electron-donor groups. This synthesis was achieved using sonochemical reductive methylation. These compounds have potential applications in non-linear optics, as studied by the Electric-Field-Induced Second Harmonic (EFISH) method (Hrobárik et al., 2004).

Dye Synthesis and Color Stability

The compound has been used in the creation of highly colored dyes. One such application involved its reaction with julolidine-9-carbaldehyde under acid catalysis, producing a blue dye with intense absorption at 591 nm. This dye demonstrates a stable color form at room temperature, which is an improvement over the unstable photochromic benzo[1,3]oxazines (Prostota et al., 2013).

Antioxidant Studies

In the pharmaceutical field, derivatives of benzo[4, 5]imidazo[2, 1-b]thiazole, synthesized using 2-Methylbenzo[d]thiazole-5-carbaldehyde, have shown significant antioxidant properties. These compounds were synthesized using an efficient synthetic route and demonstrated high inhibition percentages in antioxidant studies (Nikhila et al., 2020).

Development of Bioactive Substances

2-Methylbenzo[d]thiazole-5-carbaldehyde has been involved in the synthesis of new 1,3-thiazole derivatives, which are of interest as potential bioactive substances. These derivatives were obtained through reactions with various compounds like phenylhydrazine, isoniazid, and N-substituted rhodanines (Sinenko et al., 2016).

Charge Transport Characteristics in Materials Chemistry

The title compound, synthesized by condensing 2-methylbenzothiazole with 2,2′-bithiophene-5-carbaldehyde, was used in doping poly[9,9-bis(6-diethoxylphosphorylhexyl)fluorene], demonstrating high electron mobility. This indicates its potential use in materials chemistry, particularly in applications requiring charge transport characteristics (Tokarev et al., 2019).

Synthesis of Apoptosis Inducers and Anti-infective Agents

The compound has been used in synthesizing thiazole clubbed pyrazole derivatives with applications as apoptosis inducers and anti-infective agents. These synthesized analogs showed significant activity in vitro, demonstrating their potential in medical research (Bansal et al., 2020).

Safety And Hazards

The safety data sheet for “2-Methylbenzo[d]thiazole-5-carbaldehyde” indicates that it is only for research and development use by, or directly under the supervision of, a technically qualified individual .

properties

IUPAC Name

2-methyl-1,3-benzothiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c1-6-10-8-4-7(5-11)2-3-9(8)12-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONNYPGVGULWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368011
Record name 2-Methylbenzo[d]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbenzo[d]thiazole-5-carbaldehyde

CAS RN

20061-46-5
Record name 2-Methylbenzo[d]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of (2-methylbenzo[d]thiazol-5-yl)methanol (400 mg; 2.23 mmol) in anh. THF (20 ml) was treated with MnO2 (3.026 g; 34.81 mmol), and the resulting mixture was stirred at rt, under nitrogen, for 6.5 h. The resulting reaction mixture was then filtered over celite, and the separated solids were washed with THF. The filtrate was concentrated to dryness under reduced pressure giving 2-methylbenzo[d]thiazole-5-carbaldehyde as a yellow solid. LC-MS (conditions B): tR=0.70 min.; [M+H]+: 178.03 g/mol.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3.026 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CN Kuzniewski - 2010 - research-collection.ethz.ch
1. ABSTRACT Cancer represents one of the most severe health problems worldwide, and the search for improved cytotoxic agents constitutes an important part of modern anticancer …
Number of citations: 0 www.research-collection.ethz.ch
CM Martínez-Viturro, AA Trabanco… - Journal of medicinal …, 2020 - ACS Publications
O-GlcNAcylation is a post-translational modification of tau understood to lower the speed and yield of its aggregation, a pathological hallmark of Alzheimer’s disease (AD). O-GlcNAcase …
Number of citations: 12 pubs.acs.org

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